Cas no 1335729-59-3 ((2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine)

(2R)-1-(3-Chloro-2-methoxyphenyl)propan-2-amine is a chiral amine derivative featuring a substituted phenyl ring with chloro and methoxy functional groups. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical applications. The compound's structural features, including the electron-withdrawing chloro group and electron-donating methoxy group, contribute to its reactivity and potential as an intermediate in medicinal chemistry. Its well-defined stereochemistry and purity are critical for research in receptor-binding studies or the development of enantioselective catalysts. Suitable for controlled reactions, this compound is often utilized in academic and industrial settings for exploring structure-activity relationships or novel synthetic pathways.
(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine structure
1335729-59-3 structure
Product Name:(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine
CAS No:1335729-59-3
MF:C10H14ClNO
MW:199.677261829376
CID:6014638
PubChem ID:130624665
Update Time:2025-06-08

(2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine
    • EN300-1963578
    • 1335729-59-3
    • Inchi: 1S/C10H14ClNO/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1
    • InChI Key: UTWIBJHAHMHYJW-SSDOTTSWSA-N
    • SMILES: ClC1=CC=CC(=C1OC)C[C@@H](C)N

Computed Properties

  • Exact Mass: 199.0763918g/mol
  • Monoisotopic Mass: 199.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.2Ų

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Additional information on (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine

Comprehensive Analysis of (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine (CAS No. 1335729-59-3)

The compound (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine (CAS No. 1335729-59-3) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the 3-chloro-2-methoxyphenyl moiety and the (2R)-propan-2-amine group, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecificity and potential applications in drug discovery.

In recent years, the demand for chiral amines like (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine has surged, driven by advancements in asymmetric synthesis and the growing need for enantiomerically pure pharmaceuticals. The compound's CAS No. 1335729-59-3 is frequently searched in academic databases and chemical catalogs, reflecting its relevance in modern organic chemistry. Its chloro and methoxy substituents contribute to its electronic and steric properties, which are critical for binding to biological targets.

One of the most common questions about (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine revolves around its synthetic routes. Researchers often explore reductive amination or enantioselective catalysis to produce this compound efficiently. The 2R configuration is particularly important for achieving desired pharmacological effects, as enantiopurity can significantly influence a molecule's activity and safety profile. This aligns with the broader trend in medicinal chemistry toward stereocontrolled synthesis.

Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The 3-chloro-2-methoxyphenyl scaffold is found in several CNS-active compounds, prompting investigations into its interactions with neurotransmitter receptors. While CAS No. 1335729-59-3 is not yet widely commercialized, its structural analogs have shown promise in preclinical studies, making it a subject of ongoing research.

From a technical perspective, the physicochemical properties of (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine are also noteworthy. Its logP and pKa values suggest moderate lipophilicity and basicity, which are favorable for drug-like molecules. These properties are often queried in QSAR (Quantitative Structure-Activity Relationship) studies, highlighting the compound's utility in computational chemistry and molecular modeling.

In conclusion, (2R)-1-(3-chloro-2-methoxyphenyl)propan-2-amine (CAS No. 1335729-59-3) represents a compelling case study in the intersection of chiral chemistry and drug design. Its structural features, synthetic accessibility, and potential biological relevance make it a compound of enduring interest to chemists and pharmacologists alike. As research continues, this molecule may unlock new opportunities in targeted therapy and precision medicine.

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